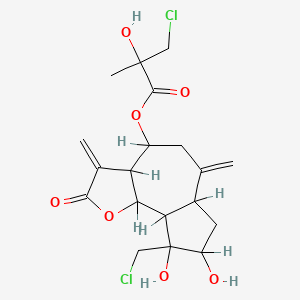

Centaurepensin

説明

特性

CAS番号 |

37006-36-3 |

|---|---|

分子式 |

C19H24Cl2O7 |

分子量 |

435.3 g/mol |

IUPAC名 |

[9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 3-chloro-2-hydroxy-2-methylpropanoate |

InChI |

InChI=1S/C19H24Cl2O7/c1-8-4-11(27-17(24)18(3,25)6-20)13-9(2)16(23)28-15(13)14-10(8)5-12(22)19(14,26)7-21/h10-15,22,25-26H,1-2,4-7H2,3H3 |

InChIキー |

NUVAJKJDTZTFLK-UHFFFAOYSA-N |

SMILES |

CC(CCl)(C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CCl)O)O)O |

正規SMILES |

CC(CCl)(C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CCl)O)O)O |

同義語 |

chlorohyssopifolin A |

製品の起源 |

United States |

Biosynthesis and Natural Occurrence of Centaurepensin

Botanical Sources and Chemotaxonomic Significance within Centaurea Species

Centaurepensin is predominantly found in plants belonging to the genus Centaurea, a member of the Asteraceae family. Its presence has been documented in several species, including Centaurea repens (Russian knapweed), from which it was first isolated. scispace.comacs.org It has also been identified in Centaurea bella, Centaurea adjarica, and Centaurea aegyptiaca. scispace.cominnovareacademics.in The discovery of this compound, along with other structurally related guaianolides, has proven to be valuable for the chemotaxonomic classification of Centaurea species. researchgate.netmdpi.com The specific array of sesquiterpene lactones, including this compound, can serve as a chemical fingerprint to help delineate relationships between different species within this large and complex genus. researchgate.netencyclopedia.pub For instance, the presence of chlorinated guaianolides like this compound is a noteworthy characteristic of certain species within the subgenus Hyalinella. scispace.com

Table 1: Botanical Sources of this compound

| Species | Family | Reference(s) |

| Centaurea repens | Asteraceae | scispace.comacs.org |

| Centaurea bella | Asteraceae | scispace.com |

| Centaurea adjarica | Asteraceae | scispace.com |

| Centaurea aegyptiaca | Asteraceae | innovareacademics.inresearchgate.net |

| Centaurea hyssopifolia | Asteraceae | researchgate.net |

| Centaurea solstitialis | Asteraceae | acs.org |

Core Biosynthetic Pathways to Sesquiterpenoids: Mevalonate (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways

All terpenoids, including sesquiterpenes like this compound, originate from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govpnas.org Plants utilize two distinct biosynthetic pathways to produce these precursors, which are localized in different cellular compartments. nih.govnih.gov

The mevalonate (MVA) pathway , located in the cytosol, is traditionally considered the primary source of precursors for sesquiterpene biosynthesis. pnas.orgrsc.org This pathway begins with the condensation of three molecules of acetyl-CoA. researchgate.net The methylerythritol phosphate (MEP) pathway , on the other hand, operates in the plastids and is generally responsible for the synthesis of monoterpenes, diterpenes, and carotenoids. pnas.orgrsc.org

While these pathways are spatially separate, there is evidence of "crosstalk" between them, with the exchange of intermediates like IPP. nih.govnih.gov This means that although sesquiterpene synthesis occurs in the cytosol, the MEP pathway can contribute precursors. pnas.orgacs.org However, the MVA pathway is generally the main contributor to sesquiterpenoid biosynthesis. rsc.org

Enzymatic Transformations and Key Intermediates in this compound Biosynthesis

The biosynthesis of this compound involves a series of complex enzymatic reactions that transform simple precursors into its intricate final structure.

The journey to all sesquiterpenes begins with farnesyl diphosphate (FPP), a 15-carbon molecule. researchgate.netwikipedia.org FPP is synthesized by the enzyme farnesyl diphosphate synthase (FPS), which catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP. frontiersin.org The formation of FPP is a critical branch point in isoprenoid metabolism, as it serves as the direct precursor for not only sesquiterpenoids but also for other important compounds like sterols and triterpenoids. frontiersin.org

The conversion of the linear FPP molecule into the vast array of cyclic sesquiterpene skeletons is initiated by a class of enzymes known as sesquiterpene synthases (STSs) . researchgate.netresearchgate.net These enzymes catalyze the ionization of the diphosphate group from FPP, generating a farnesyl cation. researchgate.netresearchgate.net This highly reactive intermediate then undergoes a series of cyclizations and rearrangements, guided by the specific STS, to form a particular sesquiterpene hydrocarbon backbone. researchgate.net For guaianolides like this compound, a germacrene A intermediate is typically formed first. plos.org

Following the formation of the basic hydrocarbon skeleton, cytochrome P450 monooxygenases (CYPs or P450s) play a crucial role in the functionalization of the molecule. researchgate.netmdpi.com These enzymes are responsible for introducing oxygen atoms in the form of hydroxyl groups and epoxides at specific positions on the sesquiterpene scaffold. researchgate.netfrontiersin.org These oxidative modifications are critical for creating the structural diversity observed in sesquiterpene lactones and are essential for the formation of the lactone ring characteristic of this class of compounds. plos.orgmdpi.com The chlorination of this compound is also presumed to be an enzymatic step, although the specific enzyme responsible has not been fully characterized.

Farnesyl Diphosphate (FPP) as a Universal Precursor

Stereochemical Control and Lactone Ring Conformations in Guaianolide Biosynthesis

The biosynthesis of guaianolides is a highly controlled process, with enzymes dictating the precise three-dimensional arrangement (stereochemistry) of the final molecule. This stereochemical control is critical for the biological activity of the compound. nih.gov

Environmental and Genetic Factors Influencing this compound Production in Plants

The production of sesquiterpene lactones, including this compound, is not static and can be influenced by a variety of factors.

Genetic factors are fundamental, as the specific genes encoding the biosynthetic enzymes (STSs, P450s, etc.) determine a plant's capacity to produce a particular compound. mdpi.com The diversity of sesquiterpene lactones within the Asteraceae family is a direct result of the evolution of these enzyme-encoding genes. reading.ac.ukbioremake.com

Environmental factors also play a significant role in modulating the production of these compounds. Plants often synthesize sesquiterpene lactones as a defense mechanism against herbivores and pathogens. reading.ac.ukbioremake.com Therefore, factors such as insect feeding, microbial infection, and other forms of stress can induce an increase in the production of these defensive compounds. mdpi.com Abiotic stresses, such as temperature and day length, have also been shown to affect the accumulation of sesquiterpene lactones in some plants. ashs.orgresearchgate.net For example, heat stress can trigger an increase in the concentration of these bitter compounds. ashs.org

Isolation, Characterization, and Structural Elucidation Methodologies of Centaurepensin

Advanced Chromatographic Techniques for Centaurepensin Isolation from Complex Matrices

The isolation of this compound from plant sources, such as Centaurea repens and Centaurea bella, is a multi-step process that begins with the extraction of a crude "lactone fraction" from the plant material. pbsociety.org.plscispace.com This initial extract is a complex mixture containing numerous related and unrelated compounds. To isolate this compound in high purity, researchers employ various advanced chromatographic techniques. nih.govchromtech.com

Initially, the crude chloroform (B151607) extract is subjected to column chromatography, a fundamental preparative technique used to separate compounds based on their differential partitioning between a stationary phase and a mobile phase. pbsociety.org.plresearchgate.net Silica (B1680970) gel is commonly used as the stationary phase for the separation of sesquiterpene lactones. pbsociety.org.pl The separation is achieved by eluting the column with a solvent system of gradually increasing polarity. For instance, a mixture of chloroform and ethyl acetate (B1210297), with the proportion of ethyl acetate gradually increasing, has been successfully used to fractionate the extract. pbsociety.org.pl

The resulting fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound. pbsociety.org.pl Fractions showing the presence of the target compound are then combined and often require further purification through repeated column chromatography, sometimes on a different type of silica gel (e.g., 200-300 mesh) to achieve higher resolution. pbsociety.org.pl In modern natural product chemistry, High-Performance Liquid Chromatography (HPLC), particularly at the semi-preparative scale, is employed for the final purification steps. nih.govamericanpeptidesociety.org This technique offers superior separation efficiency compared to traditional column chromatography, ensuring the high purity required for spectroscopic analysis and biological testing. nih.gov

High-Resolution Spectroscopic Approaches for this compound Structural Determination

Once a pure sample of this compound is obtained, its chemical structure is determined using high-resolution spectroscopic methods. nih.govcolorado.edu These non-destructive techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. ucm.es

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules like this compound. sigmaaldrich.comlibretexts.org One-dimensional (1D) NMR experiments, including ¹H NMR and ¹³C NMR, provide fundamental information.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). youtube.com

¹³C NMR (Carbon-13 NMR): This technique reveals the number of unique carbon atoms in the molecule and their electronic environment. The chemical shifts in the ¹³C NMR spectrum help to identify the types of carbon atoms present (e.g., C=O, C=C, C-O, C-Cl, CH₃, CH₂, CH). unipa.it

The combined data from these 1D NMR experiments allow chemists to piece together the basic structural fragments of the this compound molecule. ipb.pt

Table 1: Representative NMR Data Types for Structural Elucidation

| NMR Experiment | Information Obtained |

| ¹H NMR | Chemical shift (δ) of protons, integration (number of protons), multiplicity (splitting patterns). |

| ¹³C NMR | Chemical shift (δ) of unique carbon atoms, indicating the type of carbon functionality. |

| DEPT-135 | Differentiates between CH₃, CH₂, and CH signals (CH₃/CH are positive, CH₂ are negative). |

While 1D NMR provides foundational data, the complexity of this compound necessitates the use of two-dimensional (2D) NMR experiments to establish definitive atomic connections and spatial arrangements. tripod.comresearchgate.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org This helps to map out chains of connected protons, such as those in the cyclopentane (B165970) and cycloheptane (B1346806) rings of the guaianolide skeleton. Long-range COSY sequences can reveal weaker couplings over four or five bonds. univ-lille1.fr

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. tandfonline.comresearchgate.net This allows for the unambiguous assignment of each proton to its corresponding carbon in the molecular framework.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds. tandfonline.comresearchgate.net This information is vital for connecting the structural fragments identified by COSY and for placing quaternary carbons (carbons with no attached protons) and functional groups within the skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. huji.ac.il Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically < 5 Å), which is essential for determining the relative stereochemistry of the molecule. huji.ac.il

While NMR techniques are powerful for determining the relative stereochemistry, the definitive assignment of the absolute configuration of a chiral molecule like this compound requires X-ray crystallography. rsc.orgrsc.org This technique was used to determine the structure and absolute configuration of this compound, which was isolated as a crystalline solid from Centaurea repens. rsc.orgrsc.org

The method involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The X-rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom. The presence of chlorine atoms in this compound aids in the determination of the absolute configuration through the phenomenon of anomalous scattering. mit.edu The X-ray analysis provided unequivocal proof of its guaianolide structure and the specific stereochemistry at its multiple chiral centers. rsc.orgresearcher.liferesearchgate.net

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Purity Assessment and Research-Oriented Quantification Methodologies

Ensuring the purity of an isolated natural product is critical for accurate structural elucidation and reliable bioactivity testing. The purity of this compound samples is typically assessed using a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometry (MS) detector is a primary tool for purity assessment. A pure sample should ideally show a single, sharp, and symmetrical peak under various elution conditions.

NMR Spectroscopy: High-field ¹H NMR spectra can serve as a sensitive method for detecting impurities. The presence of unexpected signals, even at low intensities, can indicate contamination.

Melting Point: For crystalline substances like this compound, the melting point is a classic indicator of purity. A sharp and defined melting point range (e.g., 216-218°C for this compound) is characteristic of a pure compound. pbsociety.org.pl

For research purposes, quantifying the amount of this compound in an extract or a purified sample is often necessary. Validated HPLC methods are the standard for quantification. ga-online.org By creating a calibration curve with a pure analytical standard of this compound, the concentration of the compound in an unknown sample can be accurately determined.

Identification of this compound Analogues and Co-occurring Sesquiterpene Lactones

This compound rarely occurs in isolation. Plants from the Centaurea genus are known to produce a diverse array of sesquiterpene lactones, many of which are structurally related to this compound and are isolated alongside it. mdpi.com Identifying these co-occurring compounds is important for understanding the plant's biosynthesis pathways and for chemosystematic studies. mdpi.com this compound itself has been identified as being identical to chlorohyssopifolin A. researchgate.netnih.gov

Table 2: Analogues and Co-occurring Sesquiterpene Lactones with this compound

| Compound Name | Type | Plant Source(s) | Reference(s) |

| Repin (B1680521) | Guaianolide | Centaurea repens, Centaurea bella | pbsociety.org.plnih.gov |

| Acroptilin (B1194920) | Guaianolide | Centaurea bella, Centaurea hyssopifolia | pbsociety.org.plscispace.comresearchgate.net |

| Janerin | Guaianolide | Centaurea bella | pbsociety.org.plscispace.com |

| Chlorojanerin | Guaianolide | Centaurea solstitialis, Centaurea aegyptiaca | mdpi.comnih.gov |

| Repdiolide | Guaianolide | Centaurea bella, Centaurea repens | pbsociety.org.plscispace.com |

| Chlororepdiolide | Guaianolide | Centaurea repens | mdpi.comacs.org |

| Cebellin A-I | Guaianolide | Centaurea bella | pbsociety.org.plscispace.com |

| Cynaropicrin (B1669659) | Guaianolide | Centaurea behen | tandfonline.com |

| Solistitiolide | Guaianolide | Centaurea repens, Centaurea solstitialis | mdpi.com |

| 13-Acetyl solstitialin A | Guaianolide | Centaurea solstitialis | nih.gov |

| Elegin | Guaianolide | Centaurea repens, Centaurea solstitialis | mdpi.com |

Synthetic Endeavors and Structural Modifications of Centaurepensin

Development of Total Synthesis Strategies for Centaurepensin and its Enantiomers

As of this writing, a complete total synthesis of this compound (also known as chlorohyssopifolin A) has not been reported in peer-reviewed literature. However, the broader class of guaianolide sesquiterpenes, to which this compound belongs, has been the subject of extensive synthetic efforts for decades. nih.gov These campaigns provide a roadmap for a potential future synthesis of this compound.

Guaianolides are characterized by a 5-7-5 tricyclic carbocyclic core, and constructing this strained ring system with precise stereochemical control is the central challenge. researchgate.netrsc.org Synthetic strategies developed for molecules with similar frameworks, such as repin (B1680521), offer valuable insights. paevansgroup.com The key hurdles in any proposed synthesis of this compound would include:

Construction of the Cycloheptane (B1346806) Ring: Forming the central seven-membered ring fused to two five-membered rings is a significant challenge. Common methods include transition-metal-catalyzed cycloadditions, ring-closing metathesis (RCM), and rearrangement reactions. researchgate.net

Stereocontrol: this compound possesses multiple stereocenters. An effective synthesis must control the relative and absolute stereochemistry at each of these centers.

Installation of Functional Groups: The regioselective and stereoselective introduction of the chlorine atoms, hydroxyl groups, and the α-methylene-γ-lactone moiety are critical steps that must be carefully planned.

General Approaches to Guaianolide Synthesis:

Modern synthetic routes to guaianolides often fall into several categories, which could be adapted for this compound:

| Synthetic Strategy | Description | Key Reactions & Concepts | Reference |

| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure natural products (the "chiral pool") as starting materials. For guaianolides, the monoterpene (–)-carvone or the sesquiterpene (–)-α-santonin are common starting points. This approach embeds the correct absolute stereochemistry from the beginning. | Photochemical rearrangements, ring contraction/expansion, functional group interconversion. | nih.gov |

| De Novo Asymmetric Synthesis | Builds the molecule from simple, achiral precursors using chiral catalysts or auxiliaries to induce the desired stereochemistry. This offers flexibility in accessing both natural and unnatural enantiomers. | Asymmetric aldol (B89426) reactions, diastereoselective allylations, enantioselective reductions, rhodium-catalyzed carbocyclizations. | rsc.orgpaevansgroup.comlibretexts.org |

| Multicomponent Reactions | Combines three or more starting materials in a single operation to rapidly build molecular complexity, including the formation of the seven-membered ring. | Michael-addition-ring-closure-Diels-Alder (MARDi) cascade. | researchgate.net |

The synthesis of an enantiomer, such as ent-Centaurepensin, would typically require a de novo asymmetric approach. By using the opposite enantiomer of a chiral catalyst or starting from an enantiomeric building block, chemists can direct the synthesis to produce the mirror-image molecule. libretexts.orgorganic-chemistry.org The total synthesis of architecturally complex molecules is a driving force for the development of new synthetic methods and strategies. caltech.eduepfl.ch

A successful enantioselective synthesis of this compound would be a significant achievement, providing access to both the natural product and its enantiomer for thorough biological evaluation and confirming its absolute configuration.

This section will be expanded as new research on the total synthesis of this compound and its analogs becomes available.

Mechanistic Investigations of Centaurepensin S Biological Activities

Anti-proliferative and Apoptotic Mechanisms of Centaurepensin

This compound has also been investigated for its potential to combat cancer. Its mechanisms of action appear to involve inhibiting cell growth and inducing programmed cell death, known as apoptosis.

The evaluation of a compound's anti-cancer potential often begins with in vitro studies on established cancer cell lines. These studies determine a compound's ability to kill cancer cells (cytotoxic effect) or to inhibit their growth and proliferation (cytostatic effect). researchgate.netresearchgate.net

This compound, a sesquiterpene lactone, has demonstrated significant inhibitory effects on the proliferation of various cancer cells. researchgate.net Studies on extracts from Centaurea species have shown cytotoxic effects against a range of cancer cell lines, including those from the breast, colon, and lung. researchgate.netresearchgate.net For instance, an extract of Centaurea aegyptiaca, containing this compound, showed potent cytotoxic effects. researchgate.net The effectiveness of these compounds is often quantified by their IC50 value, which is the concentration required to inhibit the growth of 50% of the cells. scielo.br

The induction of apoptosis is a key mechanism by which many anti-cancer agents work. dovepress.comfrontiersin.org This process involves the activation of specific proteins, such as caspases, and the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. dovepress.comfrontiersin.orgmdpi.com The ability of a compound to induce apoptosis without significantly harming normal cells is a desirable characteristic for a potential anti-cancer drug. medicinacomplementar.com.br

Table 2: In Vitro Cytotoxic Activity of Compounds from Centaurea Species Against Cancer Cell Lines This table presents representative data on the cytotoxic effects of compounds isolated from *Centaurea species and is intended to be illustrative. Specific IC50 values for this compound may vary depending on the cell line and experimental conditions.*

| Compound/Extract | Cancer Cell Line | Effect | IC50 Value | Source |

|---|---|---|---|---|

| This compound (Chlorohyssopifolin A) | HT-29 (Colon) | Strong & Selective Inhibition | 12.2 µg/mL | researchgate.net |

| C. solstitialis extract | HeLa (Cervical) | Cytotoxic | 63.18 µg/mL | researchgate.net |

| C. solstitialis extract | Daudi (Burkitt's lymphoma) | Cytotoxic | 69.27 µg/mL | researchgate.net |

| Chalcone 12 | MCF-7 (Breast) | Inhibitory | 4.19 ± 1.04 µM | nih.gov |

| Chalcone 13 | MCF-7 (Breast) | Inhibitory | 3.30 ± 0.92 µM | nih.gov |

Induction of Apoptosis and Mechanisms of Cell Cycle Arrest

This compound has been shown to reduce the viability of carcinoma cells by inducing apoptosis. scispace.com Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. nih.gov Its dysregulation is a key factor in the development and progression of cancer. nih.govmdpi.com The cell cycle, which governs cell proliferation, is tightly linked to apoptosis, and manipulation of the cell cycle can trigger this death pathway. nih.gov

This compound's impact on the cell cycle involves arresting cells in specific phases, thereby preventing their proliferation. For instance, some anticancer agents can induce a G2/M phase arrest by downregulating key proteins like cyclin B1. bmbreports.orgmdpi.com The p53 tumor suppressor protein plays a critical role in this process; upon activation by cellular stress such as DNA damage, p53 can halt the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis. nih.govbmbreports.org p53 can transcriptionally activate inhibitors of cyclin-dependent kinases (CDKs), such as p21, which leads to cell cycle arrest. nih.govbmbreports.orgfrontiersin.org It can also suppress the expression of proteins like cyclin B1, which is necessary for the G2/M transition, thus causing arrest in this phase. bmbreports.org

While the precise mechanisms for this compound are still under full investigation, its ability to induce apoptosis and arrest the cell cycle in cancer cells highlights its potential as a cytotoxic agent. scispace.com

Molecular Interactions with Intracellular Thiol Groups and Protein Alkylation via Michael Addition

This compound, a sesquiterpene lactone, is thought to exert its biological effects through the alkylation of nucleophiles, particularly the thiol (or sulfhydryl) groups of cysteine residues in proteins. core.ac.uknih.gov This reaction often occurs via a mechanism known as Michael-type addition. core.ac.uk The chemical structure of many sesquiterpene lactones, featuring an α,β-unsaturated carbonyl group within a lactone ring, provides an electrophilic site susceptible to nucleophilic attack from thiol groups. mdpi.com

Thiol groups are highly reactive and are present in various biologically important molecules, including proteins and low-molecular-mass compounds like glutathione (B108866). nih.govnih.gov The alkylation of these thiol groups can have significant consequences for cellular function. creative-proteomics.com For example, the modification of cysteine residues in enzymes can lead to their inactivation, thereby disrupting metabolic pathways. mdpi.comnih.gov

Protein alkylation is a covalent modification that attaches an alkyl group to specific amino acid residues. creative-proteomics.com In the case of this compound, the sesquiterpene lactone itself acts as the alkylating agent. core.ac.uk This process can block the normal function of proteins by preventing the formation of necessary disulfide bonds or by directly altering the protein's three-dimensional structure. creative-proteomics.com The reaction with intracellular thiols is a key mechanism by which many biologically active compounds, including certain anticancer and antimicrobial agents, exert their effects. core.ac.ukthermofisher.com

Modulation of Gene Expression and Cellular Metabolic Pathways in Cancer Models

The progression of cancer is intrinsically linked to the reprogramming of cellular metabolic pathways, which is driven by alterations in the expression of key metabolic genes. nih.govabcam.com Cancer cells often exhibit increased glucose uptake and glycolysis, a phenomenon known as the Warburg effect, even in the presence of oxygen. abcam.com This metabolic shift supports the high energetic and biosynthetic demands of rapidly proliferating tumor cells. abcam.commdpi.com

Oncogenic signaling pathways, such as PI3K/AKT/mTOR and those involving transcription factors like Myc and p53, are major drivers of these metabolic changes. mdpi.comfrontiersin.org For instance, Myc can upregulate genes involved in glycolysis and glutamine metabolism, while a mutated p53 can lose its ability to suppress glycolysis. nih.govmdpi.com These pathways control the expression of glucose transporters (e.g., GLUT1), enzymes in the glycolytic pathway (e.g., hexokinase 2), and enzymes involved in lipid and nucleotide synthesis. nih.govmdpi.com

The interaction of compounds like this compound with cellular machinery can lead to the modulation of these gene expression patterns and metabolic pathways. By inducing apoptosis and cell cycle arrest, this compound likely influences the expression of genes that regulate these processes. scispace.com For example, the activation of p53 can lead to the upregulation of its target genes, which in turn can halt the cell cycle and alter metabolism. nih.govbmbreports.org The alkylating activity of this compound can also indirectly affect gene expression by modifying transcription factors or other proteins involved in signal transduction. core.ac.uk Understanding how this compound specifically alters the gene expression landscape and metabolic signature of cancer cells is an active area of research. cncb.ac.cn

Anti-microbial and Anti-fungal Action Mechanisms of this compound

Inhibition of Bacterial Growth and Viability against Diverse Microorganisms in vitro

This compound has demonstrated the ability to inhibit the growth of bacteria. researcher.life The mechanisms underlying the antibacterial activity of many natural compounds, including sesquiterpene lactones, often involve the disruption of essential cellular processes. core.ac.ukmdpi.com

One of the primary proposed mechanisms of action for compounds like this compound is the alkylation of microbial proteins, particularly those containing reactive thiol groups. core.ac.uk This interaction can lead to the inactivation of critical enzymes involved in bacterial metabolism and growth. The assessment of antibacterial efficacy in vitro is typically determined through standardized assays such as the measurement of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). nih.gov The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a significant reduction in bacterial viability. nih.gov

The effectiveness of such compounds can vary depending on the bacterial species and its specific cellular characteristics. nih.gov The hydrophobic nature of some antimicrobial compounds allows them to penetrate bacterial cell membranes, leading to disruption of membrane integrity and function. scielo.br

Anti-fungal Efficacy and Proposed Cellular Targets

This compound is among the sesquiterpene lactones that exhibit antifungal properties. mdpi.com The antifungal activity of these compounds is often attributed to their specific chemical structure, particularly the presence of an α-methylene-γ-lactone group, which can react with cellular nucleophiles via Michael addition. mdpi.commdpi.com

A primary target for many antifungal drugs is the fungal cell membrane, and specifically the synthesis of ergosterol (B1671047), the main sterol in fungal membranes. nih.govpressbooks.pub Inhibition of ergosterol synthesis disrupts membrane integrity and function, leading to fungal cell death. nih.govpressbooks.pub Polyene antifungals, for example, bind directly to ergosterol, creating pores in the membrane, while azoles inhibit a key enzyme in the ergosterol biosynthesis pathway. nih.govpressbooks.pub

The mechanism of action for sesquiterpene lactones like this compound is believed to involve the inhibition of cellular enzymes through the alkylation of their sulfhydryl groups. mdpi.com The lipophilicity of these compounds can enhance their ability to penetrate the fungal cell wall and membrane. mdpi.com Studies have shown that some sesquiterpene lactones can disrupt the cell membrane, leading to increased permeability. scielo.br Furthermore, they can induce oxidative stress by increasing intracellular reactive oxygen species (ROS) levels and disrupt mitochondrial function. scielo.br The antifungal efficacy of these compounds has been demonstrated against a range of pathogenic fungi, including various Candida and Trichophyton species. mdpi.commdpi.com

Table 1: Antifungal Activity of Selected Compounds

| Compound/Extract | Fungal Strain | Zone of Growth Inhibition (mm) |

| Mixture of K + N + O (2–4) cebellins | Candida albicans | 12 |

| Cebellin A (11) | Candida albicans | 2 |

| P. bellus herb extract | Candida famata | 34 |

| P. bellus herb extract | C. glabrata | 34 |

| P. bellus herb extract | Trichophyton rubrum | 34 |

| P. bellus herb extract | T. mentagrophytes var. interdigitale | 34 |

| Data sourced from a study on the antifungal activity of compounds from Psephellus bellus. mdpi.com |

Anti-viral Mechanisms of this compound and its Derivatives

While direct studies on the antiviral mechanisms of this compound are limited, the broader class of sesquiterpene lactones and other terpenoids have been investigated for their antiviral activities. dntb.gov.uanih.govnih.gov The proposed mechanisms of antiviral action for these compounds are diverse and can target various stages of the viral life cycle. nih.govmdpi.com

Potential antiviral mechanisms include:

Inhibition of viral entry: Some compounds can block the attachment of viruses to host cells or interfere with the fusion of the viral envelope with the cell membrane. frontiersin.org

Inhibition of viral replication: This can occur through the inhibition of key viral enzymes such as RNA-dependent RNA polymerase or proteases, which are essential for replicating the viral genome and producing viral proteins. nih.govmdpi.comfrontiersin.org

Modulation of host immune responses: Some natural compounds can regulate the host's immune system to help combat the viral infection. mdpi.com

Direct inactivation of viral particles: Certain molecules can interact with the viral envelope, leading to its disruption. nih.gov

The α,β-unsaturated carbonyl structure common in many sesquiterpene lactones is thought to be crucial for their biological activity, including potential antiviral effects, likely through the alkylation of viral or host cell proteins necessary for viral replication. mdpi.com Given that derivatives of other natural compounds have shown significant antiviral activity, further investigation into this compound and its derivatives could reveal novel antiviral agents. nih.govnih.gov

Interference with Viral Replication Cycles in vitro

This compound, a chlorinated guaianolide-type sesquiterpene lactone, has been investigated for its potential to interfere with the life cycles of viruses. Research indicates that its antiviral action is selective, primarily targeting DNA viruses. The proposed mechanism centers on the inhibition of viral DNA replication. core.ac.uk Studies suggest that while viruses may effectively penetrate host cells in the presence of related compounds, the subsequent replication of viral DNA is impeded, preventing the formation of late viral proteins. core.ac.uk

The key to this compound's biological activity is believed to be its chemical structure, specifically the α-methylene-γ-lactone moiety. rsc.org This functional group acts as a Michael acceptor, enabling it to form covalent bonds with biological nucleophiles, such as the sulfhydryl groups found in enzymes and other proteins essential for viral replication. rsc.orgfrontiersin.org By binding to and inactivating these crucial proteins, this compound can disrupt the viral replication process. frontiersin.org Its activity against DNA viruses like Herpes simplex type-1 (HSV-1) suggests a targeted interference with the viral DNA polymerase or other components of the DNA synthesis machinery. unipa.ituomosul.edu.iq In contrast, its lack of activity against RNA viruses, such as the Parainfluenza virus, indicates that it does not significantly affect the replication mechanisms specific to those viruses, like RNA-dependent RNA polymerase. unipa.it

Exploration of Broad-Spectrum Antiviral Potential against Various Viral Families

Investigations into the antiviral scope of this compound have revealed a specific rather than a broad-spectrum profile. Its efficacy has been primarily demonstrated against DNA viruses, with limited to no activity observed against tested RNA viruses. rsc.orgunipa.it This specificity suggests that this compound is not a pan-antiviral agent but rather a compound with selective inhibitory properties. www.gov.uk

A study evaluating three sesquiterpene lactones from Centaurea solstitialis, including this compound (also identified as chlorohyssopifolin A), screened their effects against Herpes simplex virus type-1 (HSV-1), a representative DNA virus, and Parainfluenza virus (PIV), an RNA virus. rsc.orgunipa.it While another compound, 13-acetyl solstitialin A, showed the most significant activity against HSV-1, this compound also demonstrated activity against this DNA virus. rsc.orgunipa.it However, all three tested sesquiterpene lactones, including this compound, were completely inactive against the Parainfluenza virus. rsc.orgunipa.it This delineates a clear boundary for its antiviral potential, targeting specific viral families (Herpesviridae) while being ineffective against others (Paramyxoviridae).

The table below summarizes the reported antiviral screening results for this compound.

| Virus | Viral Family | Virus Type | Activity |

| Herpes simplex virus type-1 (HSV-1) | Herpesviridae | DNA | Active rsc.orgunipa.it |

| Parainfluenza virus (PIV) | Paramyxoviridae | RNA | Inactive rsc.orgunipa.it |

Anti-inflammatory Mechanisms of Action

The anti-inflammatory properties of sesquiterpene lactones, the class of compounds to which this compound belongs, are well-documented. innovareacademics.in While direct and detailed mechanistic studies specifically on this compound's anti-inflammatory action are limited, its mechanism is presumed to follow the established pathway for this class of phytochemicals. frontiersin.org The primary mechanism is believed to be the covalent modification of key proteins involved in the inflammatory cascade through Michael-type addition. frontiersin.org

The α,β-unsaturated carbonyl structures within this compound are electrophilic and can react with biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. frontiersin.org This interaction can inhibit the function of pro-inflammatory transcription factors, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which plays a critical role in regulating the immune response to infection and inflammation. By inhibiting such pathways, this compound can theoretically reduce the production of pro-inflammatory cytokines and mediators. The clearance of apoptotic cells is a known trigger for anti-inflammatory responses, often involving the release of mediators like TGF-β and IL-10. frontiersin.orgnih.gov While not directly demonstrated for this compound, the broader class of sesquiterpene lactones is known to modulate these cellular processes. innovareacademics.in

Other Investigated Biological Activities, e.g., Antifeedant Activity

Beyond its antiviral and presumed anti-inflammatory effects, this compound has been noted in the context of other biological activities, particularly as an antifeedant. Antifeedant compounds are substances that deter feeding in insects and herbivores, often serving as a plant's natural defense mechanism. Sesquiterpene lactones are widely recognized for these properties. researchgate.net

Studies on compounds structurally related to this compound provide strong evidence for this activity. For instance, the guaianolides grosheimin (B1209560) and repin (B1680521) have demonstrated growth inhibition and antifeedant effects against the larvae of Tenebrio molitor. unipa.it This inhibition was attributed not only to reduced food intake but also to metabolic disturbances. unipa.it Research on synthetic modifications of these natural products has shown that the addition of chlorine to the structure of repin, a precursor compound, leads to an increase in antifeedant activity. researchgate.net Given that this compound is a naturally chlorinated guaianolide, it is inferred to possess significant antifeedant properties. researchgate.netisopsoc.org

Structure Activity Relationship Sar Studies of Centaurepensin

Critical Role of the α-Methylene-γ-Lactone Moiety in Biological Activity

A defining feature of most biologically active sesquiterpene lactones, including Centaurepensin, is the α-methylene-γ-lactone group. rsc.orgresearchgate.net This functional group is widely recognized as a primary determinant of their biological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. researchgate.net

The reactivity of this moiety is crucial to its function. The α,β-unsaturated carbonyl system within the lactone ring acts as an electrophilic center, making it susceptible to a Michael-type addition reaction with biological nucleophiles. rsc.orgmdpi.com This allows the molecule to form covalent bonds with cellular macromolecules, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins. mdpi.com By alkylating key proteins, sesquiterpene lactones can disrupt cellular processes like gene expression and metabolic pathways. rsc.org

The indispensability of this structural element has been demonstrated in various studies. For instance, the reduction of the exocyclic double bond (the α-methylene group) to a saturated methyl group in a guaianolide analog resulted in a complete loss of its inhibitory activity against the NF-κB signaling pathway. nih.gov This highlights that the electrophilic nature of the α-methylene-γ-lactone is a prerequisite for this specific biological action. Furthermore, research on the related guaianolide cynaropicrin (B1669659) has shown that the α-methylene-γ-butyrolactone ring is essential for its anti-hyperlipidemic properties. nih.gov

| Moiety | Role in Bioactivity | Mechanism of Action | Reference(s) |

| α-Methylene-γ-lactone | Essential for cytotoxic, anti-inflammatory, and antimicrobial activities. | Acts as a Michael acceptor, alkylating thiol groups of proteins. | rsc.orgresearchgate.netmdpi.com |

| Reduced α-methylene group | Loss of biological activity. | Inability to undergo Michael addition. | nih.gov |

Influence of Chlorinated Substituents on this compound's Bioactivity Profile

This compound is a chlorinated guaianolide, a relatively rare subclass of natural compounds found predominantly in plants of the Asteraceae family. nih.govenu.kzresearchgate.net The presence and position of chlorine atoms on the guaianolide skeleton significantly modulate the compound's biological profile. This compound itself possesses two chlorine atoms. rsc.orgscispace.com

Research suggests a positive correlation between the degree of chlorination and certain biological activities. rsc.org For example, a study on chlorinated guaianolides isolated from Centaurea species evaluated their cytotoxic effects against several human tumor cell lines, establishing a clear link between their structure and growth-inhibitory potential. csic.es Another study focusing on chlorinated guaianolides from Achillea millefolium demonstrated their ability to inhibit nitric oxide (NO) release in microglial cells, pointing to their anti-inflammatory potential. nih.gov

The comparison of this compound with other structurally similar chlorinated and non-chlorinated guaianolides reveals the impact of these halogen substituents. The enhanced activity observed in some chlorinated compounds may be attributed to changes in their electronic properties and lipophilicity, which can affect their ability to cross cell membranes and interact with molecular targets.

| Compound | Number of Chlorine Atoms | Observed Activity | Reference(s) |

| This compound | 2 | Cytotoxic, Antiviral | rsc.orgcsic.es |

| Chlorojanerin | 1 | Cytotoxic, Antiviral | rsc.orgfrontiersin.org |

| Millefolactons B2-B7 | 1 | Anti-inflammatory (NO inhibition) | nih.gov |

Impact of Molecular Geometry, Lipophilicity, and Electronic Properties on Activity

A QSAR study involving 34 different guaianolides demonstrated a strong dependence of their activity on lipophilicity, expressed as the logarithm of the partition coefficient (logP). nih.gov This property governs the compound's ability to be transported across biological membranes to reach its site of action. nih.govmdpi.com The study also found that the presence of other functional groups, such as hydroxyls, significantly influences activity by modifying these transport properties. nih.gov Similarly, for the related sesquiterpene lactone parthenolide, properties like electron affinity, shape, and polarity were found to be critical for its antitumor effects. taylorandfrancis.com

Electronic properties, such as the distribution of electron density and the energy of molecular orbitals, are also key determinants of reactivity. core.ac.uk These features influence how the molecule interacts with its biological target at an electronic level. nih.gov The specific geometry of the fused ring system in guaianolides like this compound creates a unique three-dimensional structure that must fit into the binding site of a target protein for it to exert its effect.

| Physicochemical Property | Influence on Bioactivity | Method of Study | Reference(s) |

| Lipophilicity (logP) | Affects transport across cell membranes and access to target sites. | QSAR, Chromatographic methods | nih.govmdpi.com |

| Molecular Geometry | Determines the fit of the molecule into the binding site of a biological target. | QSAR, Molecular modeling | rsc.orgnih.gov |

| Electronic Properties | Influences molecular reactivity and interaction with target molecules. | QSAR, Molecular orbital calculations | rsc.orgcore.ac.uknih.gov |

Comparative SAR Analysis of this compound with Structurally Related Guaianolides

Comparing the activity of this compound with other naturally occurring guaianolides provides valuable SAR insights. It has been noted that guaianolides as a class often exhibit higher cytotoxic activity compared to other types of sesquiterpene lactones. csic.es

In a comparative study, this compound and the closely related chlorinated compound, chlorojanerin, were found to be approximately sixteen times more potent as growth inhibitors than the non-chlorinated guaianolide costunolide. uwm.edu.pl This underscores the significant contribution of the chlorinated substituents to this particular bioactivity.

The stereochemistry of the molecule is also critical. A structural correlation between this compound (also known as chlorohyssopifolin A) and other guaianolides like acroptilin (B1194920) and repin (B1680521) revealed differences in the fusion of the carbocyclic rings. researchgate.net this compound has a cis-fused ring system, which is believed to be important for its activity, in contrast to the stereochemistry previously proposed for related compounds. researchgate.net

Furthermore, while the α-methylene-γ-lactone moiety is generally crucial, the relative importance of different parts of the molecule can vary depending on the specific biological activity being measured. For example, in the case of the antibacterial action of cynaropicrin, the unsaturated ester side chain was found to be of greater importance than the lactone ring. nih.gov Studies on the antifungal activity of various guaianolides have shown that lipophilic, non-polar compounds that lack bulky groups near the α-methylene-γ-lactone tend to have the greatest potency, as these features allow better access to the reactive site. nih.gov

| Compound | Key Structural Difference from this compound | Relative Activity | Reference(s) |

| Chlorojanerin | Different ester side chain, one less chlorine atom. | Similar high potency in some assays. | frontiersin.orguwm.edu.pl |

| Costunolide | Non-chlorinated, different lactone ring fusion (germacranolide skeleton). | Significantly less potent as a growth inhibitor. | uwm.edu.pl |

| Cynaropicrin | Non-chlorinated, different ester side chain. | Activity depends on the specific assay (e.g., ester chain crucial for antibacterial effect). | nih.gov |

| Acroptilin/Repin | Different ester side chains; reported to have different stereochemistry. | Bioactivity influenced by stereochemistry. | researchgate.net |

Advanced Analytical Methodologies in Centaurepensin Research

Chromatographic-Mass Spectrometric Techniques for Quantitative Analysis and Metabolite Profiling

The quantitative analysis of centaurepensin and the broader metabolite profiling of plant extracts, such as those from Centaurea species, heavily rely on the coupling of chromatographic separation with mass spectrometry (MS). preprints.orgijpsr.com Techniques like liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and their high-resolution counterparts (e.g., UHPLC-HRMS) are indispensable for this purpose. nih.govnih.gov

LC-MS is particularly well-suited for analyzing sesquiterpene lactones, which are often present in complex mixtures. unina.it The high separating power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) allows for the isolation of individual compounds from crude extracts before they are introduced into the mass spectrometer for detection and quantification. nih.govphcogj.com Quantitative LC-MS/MS methods are developed by monitoring specific precursor-to-product ion transitions, which provides high selectivity and sensitivity for measuring compounds like this compound in various biological matrices. researchgate.netresearcher.life The use of an internal standard method in chromatographic analysis can yield highly accurate quantitative results. researcher.life Label-free quantification, which relies on the MS ion intensity or peak area of peptides, is another approach used in these analyses. rsc.org

Metabolite profiling using these techniques enables a comprehensive overview of the secondary metabolites present in a plant. nih.govresearchgate.net For instance, UHPLC-HRMS analysis of Asteraceae family members has revealed over 100 secondary metabolites, including various sesquiterpene lactones, flavonoids, and phenolic acids. preprints.orgnih.gov GC-MS is also a robust and sensitive method for metabolite profiling, often used for identifying and quantifying small, volatile molecules after a derivatization step, such as trimethylsilylation, to increase their volatility. nih.govfrontiersin.orgacs.org This comprehensive profiling is crucial for chemosystematics and for understanding the metabolic context in which this compound is produced. unina.it

| Technique | Application | Key Findings/Advantages | Reference |

|---|---|---|---|

| HPLC-MS/MS | Simultaneous quantitative determination of seven sesquiterpene lactone glucosides in Ixeris dentata. | Developed a validated, simple, and reliable method for quantification, revealing significant variation in STL content based on region. | researchgate.net |

| LC-MS | Qualitative and quantitative analysis of STLs in 28 Hieracium species. | Used isolated STLs as external standards; identified guaianolides as the dominant type, providing chemosystematic insights. | unina.it |

| UHPLC-HRMS | Metabolite profiling of Cicerbita alpina extracts. | Revealed over 100 secondary metabolites, including various STLs like lactucin (B167388) and its derivatives, flavonoids, and coumarins. | nih.gov |

| GC-MS | General metabolite profiling in plants. | A robust and sensitive protocol for determining relative levels of 300-500 analytes, including polar and nonpolar compounds. | nih.govfrontiersin.org |

| UPLC-Q-TOF-MS | Qualitative analysis of complex compounds in Chinese herbal medicine. | Provides a standardized and universal method for identifying numerous unknown compounds in complex herbal mixtures. | ajol.info |

High-Resolution Spectroscopic Methods for Complex Mixture Analysis and Trace Component Identification

The definitive structural elucidation of complex natural products like this compound is achieved through high-resolution spectroscopic methods. tandfonline.com Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the cornerstones of this analytical approach. pakistanbmj.comunar.ac.id

HRMS, such as High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) or Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS), provides highly accurate mass measurements. tandfonline.comunar.ac.id This accuracy allows for the determination of the elemental composition of a molecule, a critical first step in identifying a new compound or confirming the identity of a known one like this compound (C₁₉H₂₄Cl₂O₇). unar.ac.idtandfonline.com

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR reveal the chemical environment of hydrogen and carbon atoms, respectively. tandfonline.com For a molecule as complex as this compound, two-dimensional (2D) NMR experiments are essential. tandfonline.com These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to piece together adjacent proton networks. tandfonline.comtandfonline.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. tandfonline.comtandfonline.com

DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups in the ¹³C spectrum. tandfonline.comunar.ac.id

Together, these techniques allowed for the complete structural and stereochemical assignment of this compound. tandfonline.comtandfonline.com The application of advanced NMR methods is not limited to pure compounds; they are increasingly used for the direct analysis of crude natural product extracts to identify constituents without extensive purification.

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) | Reference |

|---|---|---|---|

| 2 | 145.1 | 5.40 (s), 6.13 (s) | tandfonline.com |

| 4 | 80.4 | 5.47 (d, 10.2) | tandfonline.com |

| 5 | 49.6 | 3.20 (dd, 10.2, 9.6) | tandfonline.com |

| 6 | 81.4 | 4.10 (t, 9.6) | tandfonline.com |

| 12 | 170.2 | - | tandfonline.com |

| 13 | 120.3 | 5.60 (d, 3.0), 6.25 (d, 3.0) | tandfonline.com |

Integration of Computational Chemistry and Molecular Modeling in this compound Studies

Computational chemistry and molecular modeling have become powerful tools for investigating the properties and biological activities of sesquiterpene lactones. These in silico methods complement experimental data by providing insights into molecular interactions at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict how compounds like this compound bind to specific protein targets. nih.govtandfonline.com

Molecular docking studies predict the preferred orientation and binding affinity of a ligand (e.g., a sesquiterpene lactone) when it interacts with a target protein. nih.gov This approach has been used to screen libraries of sesquiterpene lactones against various therapeutic targets, such as anti-apoptotic proteins (Bcl-2), protein kinases, and receptors involved in inflammation or cancer. nih.gov For instance, molecular docking has been employed to study the binding of sesquiterpene lactones to targets like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). researchgate.net Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, helping to explain the compound's mechanism of action. Molecular docking studies have revealed binding interactions for this compound. pakistanbmj.com

Beyond static docking, molecular dynamics simulations can model the behavior of the ligand-protein complex over time, providing information on its stability and conformational changes. preprints.orgtandfonline.com Furthermore, computational approaches like Density Functional Theory (DFT) calculations are used to predict spectroscopic properties, such as in electronic circular dichroism (ECD) calculations, which can help determine the absolute configuration of chiral molecules. phcogj.com These computational tools are invaluable for rationalizing observed biological activities and for guiding the design of new, more potent analogues based on the this compound scaffold.

| Methodology | Research Focus | Key Insights | Reference |

|---|---|---|---|

| Molecular Docking | Screening of STLs against anti-apoptotic proteins Bcl-2 and Bcl-xl. | Identified several STLs with binding affinities similar to a known inhibitor, revealing potential binding mechanisms. | nih.gov |

| Molecular Docking & MD Simulation | Evaluation of STLs as modulators of cannabinoid receptor type 2 (CB2). | Identified podachaenin as having the highest binding affinity from a library of 85 STLs; MD simulations confirmed the stability of the complex. | tandfonline.comtandfonline.com |

| Molecular Docking | Investigation of STLs as inhibitors of aldose reductase. | Demonstrated that the lactone group could form a stable hydrogen bond network within the enzyme's catalytic pocket. | |

| DFT ECD Calculation | Determination of absolute configuration of flexible chiral side chains in furanoheliangolides. | Combined with synthesis and chiral HPLC, this approach resolved challenging stereochemical assignments. | phcogj.com |

| Molecular Docking | Analysis of britannin (B600242) (a pseudoguaianolide (B12085752) STL) binding to the immune checkpoint protein PD-L1. | Predicted that britannin forms a stable complex with the PD-L1 dimer, guiding the design of new PD-L1 binders. |

Application of Advanced Microscopic and Imaging Techniques in Cellular Assays

To understand the biological effects of this compound at a cellular level, researchers employ a variety of advanced microscopic and imaging techniques. These methods allow for the visualization of cellular structures and the real-time observation of processes affected by the compound.

Fluorescence microscopy is a widely used technique in this context. By tagging molecules of interest with fluorescent probes, researchers can visualize their localization and dynamics within living cells. For example, sesquiterpene lactones have been conjugated to fluorescent dyes like BODIPY to track their entry and accumulation within specific cellular compartments, such as the endoplasmic reticulum, using live-cell fluorescence microscopy.

Immunofluorescence assays, often analyzed with confocal or widefield fluorescence microscopes, are used to observe the effects of compounds on specific cellular components. For instance, researchers can treat cells with a sesquiterpene lactone and then stain them with fluorescently-labeled antibodies against proteins of interest, such as tubulin (to visualize the cytoskeleton) or markers for specific organelles, to detect any compound-induced changes. Cell imaging systems, such as the EVOS m5000, are used to capture images from these experiments, for example, to evaluate changes in mitochondrial membrane potential or other indicators of cellular health.

Super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy), overcome the diffraction limit of light, enabling visualization of subcellular structures at the nanoscale. These powerful tools can provide unprecedented detail on how this compound might interact with and perturb macromolecular structures within the cell.

| Technique | Application | Example/Purpose | Reference |

|---|---|---|---|

| Live-Cell Fluorescence Microscopy | Tracking compound uptake and localization. | A BODIPY-conjugated sesquiterpene lactone was visualized entering cancer cells and localizing to the endoplasmic reticulum. | |

| Immunofluorescence Microscopy | Observing effects on primary cilia formation (ciliogenesis). | Cells were treated with STLs and stained for acetylated α-tubulin (cilia) and γ-tubulin (centrosome) to quantify changes in cilia length and number. | |

| Cell Imaging System (e.g., EVOS) | Evaluating mechanisms of cell death. | Used to visualize changes in mitochondrial membrane potential in amoeba treated with STLs, using the JC-1 dye. | |

| Super-Resolution Microscopy (STED, STORM, PALM) | High-detail visualization of subcellular structures. | These techniques can achieve resolutions down to 20 nm, allowing for detailed analysis of compound interactions with specific molecular targets. | |

| Atomic Force Microscopy (AFM) | Imaging surface topography and nanomechanical properties. | Produces 3D surface images of living cells and biomolecules without the limitations of light diffraction. |

Future Directions and Research Opportunities in Centaurepensin Studies

Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Regulation of Centaurepensin Production

The production of this compound in plants like those of the Centaurea genus is a complex process mediated by a series of specialized enzymes. While the general biosynthetic pathway for guaianolides in the Asteraceae family is thought to begin with precursors like costunolide, the specific enzymes responsible for the unique structural features of this compound are unknown. mdpi.com The pathway likely involves core enzymes such as terpene synthases (TPS) to form the basic carbon skeleton, followed by a suite of tailoring enzymes that perform specific modifications. frontiersin.org

A primary research goal is the identification and characterization of these undiscovered enzymes, particularly:

Cytochrome P450 Monooxygenases (P450s): Responsible for the multiple hydroxylation steps on the guaianolide scaffold.

Halogenases: The specific chlorinating enzymes that add two chlorine atoms to the molecule, a rare modification in terrestrial plants that is critical to this compound's identity and likely its bioactivity. researchgate.net

Acyltransferases: Enzymes that attach the specific ester side chain.

Future research will likely employ genome mining of Centaurea species to identify the this compound Biosynthetic Gene Cluster (BGC), where the genes for these enzymes are expected to be co-located. acs.orgumc.edu.dz Once the BGC is identified, understanding its genetic regulation is the next frontier. This involves identifying specific transcription factors that control the expression of the BGC in response to developmental cues or environmental stressors, such as herbivory or pathogen attack. frontiersin.org

| Research Target | Objective | Potential Methodologies |

| Biosynthetic Enzymes | Identify and characterize the specific synthases, hydroxylases, and halogenases involved in this compound synthesis. | Genome Mining, Transcriptome Analysis, Heterologous Gene Expression, In Vitro Enzyme Assays. |

| Genetic Regulation | Uncover the transcription factors and regulatory networks that control the expression of the this compound BGC. | Yeast One-Hybrid (Y1H) Screening, Chromatin Immunoprecipitation (ChIP), Gene Knockout/Overexpression Studies. |

Comprehensive Target Identification and Pathway Mapping for Novel Biological Activities

The biological activity of many sesquiterpene lactones is attributed to the α-methylene-γ-lactone group, which can react with nucleophilic residues, such as cysteine, in proteins via Michael addition. frontiersin.org However, the specific protein targets of this compound that mediate its cytotoxic effects have not been comprehensively identified.

Future research must move beyond general assumptions and employ modern, unbiased techniques for target discovery. pelagobio.com Methods like the Cellular Thermal Shift Assay (CETSA) can provide a proteome-wide snapshot of protein-drug engagement within intact cells, revealing both direct targets and potential off-targets. pelagobio.com

Once high-confidence targets are identified, the subsequent step is to map the biological pathways they modulate. nih.gov This can be achieved through:

Pathway Enrichment Analysis: Using bioinformatics tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to determine if the identified targets are concentrated in specific signaling pathways, such as those controlling apoptosis, cell cycle progression, or cellular stress responses. researchgate.net

Functional Genomic Screens: Employing techniques like pooled cDNA or CRISPR screens to identify genes and pathways that, when perturbed, alter a cell's sensitivity to this compound. nih.gov For example, identifying pathways that confer resistance can validate their importance in the compound's mechanism of action.

A successful precedent for a related compound, goyazensolide, identified the oncoprotein importin-5 (IPO5) as a target and the NF-κB pathway as being inhibited, providing a template for similar discoveries with this compound. researchgate.net

| Method | Description | Goal |

| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of proteins upon ligand binding across the entire proteome. pelagobio.com | Unbiased identification of direct protein targets in a cellular context. |

| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that mimic the compound to covalently label and identify target enzymes. | Identify specific enzyme families (e.g., proteases, kinases) that interact with this compound. |

| KEGG Pathway Analysis | A bioinformatic database resource for mapping molecular interaction and reaction networks. researchgate.net | Determine which cellular signaling or metabolic pathways are significantly affected. |

| Functional Genomic Screening | Pooled library screens (e.g., CRISPR) to find genetic modifications that cause resistance or sensitivity to the compound. nih.gov | Functionally validate the importance of identified targets and pathways. |

Development of Sustainable Production Methods, including Engineered Biosynthetic Systems

Relying on the extraction of this compound from its native plant source is often inefficient and unsustainable due to low yields, slow plant growth, and geographical limitations. Developing sustainable and scalable production methods is critical for enabling further research and potential applications.

The most promising long-term strategy is the development of engineered biosynthetic systems. mdpi.com This involves:

Identifying the complete biosynthetic gene cluster (BGC) as detailed in section 8.1.

Transferring the BGC into a well-characterized industrial microbe, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli. frontiersin.org

Optimizing production through metabolic engineering of the host organism to ensure a plentiful supply of precursors and to maximize the efficiency of the biosynthetic pathway. nih.gov

This approach, known as heterologous expression, could provide a reliable, scalable, and geographically independent source of this compound produced via fermentation. frontiersin.org In the shorter term, principles of green chemistry and process optimization could be applied to improve the efficiency and reduce the environmental impact of extraction from plant biomass. manufacturingworld.netnumberanalytics.com

| Production Method | Description | Advantages | Challenges |

| Plant Extraction | Isolation of the compound directly from Centaurea plant material. | Source of the natural product. | Low yield, slow, unsustainable, subject to environmental variation. |

| Engineered Biosynthesis | Expression of the this compound BGC in a microbial host (E. coli, yeast) for production via fermentation. mdpi.comfrontiersin.org | Scalable, sustainable, consistent yield, geographically independent. | Requires complete identification of the BGC and extensive metabolic engineering. |

| Cell-Free Synthesis | Using purified biosynthetic enzymes in an in vitro reaction to produce the compound. | High purity, precise control over reaction conditions. | Requires production and purification of all necessary enzymes; may be costly. |

Exploration of Unconventional Biological Activities and Mechanistic Nuances

While this compound is known for its cytotoxicity, its full spectrum of biological activities is likely much broader. up.ac.za Sesquiterpene lactones in nature serve diverse ecological roles, such as defending plants against herbivores and pathogens. researchgate.net This suggests that this compound may possess other useful bioactivities that have not been thoroughly investigated.

Future research should explore these unconventional activities:

Allelopathic Effects: Investigating its potential as a natural herbicide by studying its inhibitory effects on the growth of other plants. umass.edu

Insecticidal/Antifeedant Properties: Assessing its ability to deter or kill insect pests.

Antifungal and Antibacterial Activity: While some activity against Gram-positive bacteria is noted, a broader screening against diverse microbial pathogens is warranted. uwm.edu.pl

Furthermore, a deeper, more nuanced understanding of its mechanism of action is needed. Research should focus on mechanistic details beyond simple cytotoxicity, such as its interaction with the cellular redox system. The reaction of its α-methylene-γ-lactone moiety with glutathione (B108866) (GSH), a key cellular antioxidant, could lead to GSH depletion, induction of reactive oxygen species (ROS), and subsequent oxidative stress, which may be a primary driver of its effects. frontiersin.org

Rational Design and Synthesis of Highly Potent and Selective this compound Analogs for Mechanistic Probes

Natural products are often excellent starting points for the development of improved therapeutic agents or research tools. up.ac.zadokumen.pub The rational design and synthesis of this compound analogs represent a significant opportunity to enhance its properties. The goal of such medicinal chemistry efforts would be to create new molecules with improved potency, greater selectivity for a specific biological target, or novel functionalities.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs where specific parts of the molecule are systematically modified. This helps to determine which functional groups are essential for activity.

Development of Mechanistic Probes: Creating analogs that are modified with reporter tags (e.g., an alkyne or azide (B81097) group for "click chemistry"). Such probes can be used in chemical proteomics experiments to covalently bind to and "pull down" their protein targets from cell lysates, definitively identifying them. researchgate.net This approach has been successfully used for other sesquiterpene lactones. researchgate.net

By modifying key structural features, researchers can fine-tune the compound's properties to either maximize a desired therapeutic effect or create a highly selective tool for studying biological pathways.

| Modification Target | Rationale / Goal | Example of Change |

| α-methylene-γ-lactone | Modulate reactivity to tune potency and reduce off-target reactions. | Convert the exocyclic double bond to a cyclopropane (B1198618) ring or other Michael acceptor. |

| Chlorinated Ester Side Chain | Alter steric and electronic properties to improve binding affinity and selectivity for a specific target. | Replace chlorine atoms with other halogens (F, Br) or non-halogen groups. |

| Guaianolide Skeleton | Investigate the importance of the core ring structure for activity. | Synthesize analogs with different ring conformations or substitutions. |

| Addition of a Tag | Create a chemical probe for target identification. | Add a terminal alkyne or azide group to a less critical part of the molecule. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。